5-bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
5-bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design
Preparation Methods
The synthesis of 5-bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly option. The reaction conditions typically involve heating the reactants in dry toluene at 140°C . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .
Chemical Reactions Analysis
5-bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like sodium hypochlorite or manganese dioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
5-bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research:
Medicinal Chemistry: It is used in the design of drugs that act as inhibitors for enzymes such as Janus kinases and RORγt inverse agonists.
Biological Studies: The compound exhibits various biological activities, including anti-inflammatory and anticancer properties.
Industrial Applications: It is used in the synthesis of light-emitting materials for phosphorescent OLED devices.
Mechanism of Action
The mechanism of action of 5-bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, as a Janus kinase inhibitor, it binds to the ATP-binding site of the enzyme, thereby preventing its activation and subsequent signaling pathways. This inhibition can lead to reduced inflammation and cell proliferation .
Comparison with Similar Compounds
5-bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine can be compared with other triazolopyridine derivatives such as:
5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine: This compound has similar structural features but differs in its biological activities and applications.
2-amino-[1,2,4]triazolo[1,5-a]pyridine: This derivative is used in different synthetic routes and exhibits distinct chemical reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
2137759-45-4 |
---|---|
Molecular Formula |
C8H8BrN3 |
Molecular Weight |
226.1 |
Purity |
95 |
Origin of Product |
United States |
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